molecular formula C9H8ClN5O B8310296 6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one

6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one

Cat. No. B8310296
M. Wt: 237.64 g/mol
InChI Key: URXYPXMLGBRYQV-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

Using the same general procedure as described for the preparation of 101m, reaction of 2-aminopyrimidine (450 mg, 4.74 mmol) with 103a (1.06 g, 4.74 mmol) afforded 103b in 69% yield (745 mg) as an amorphous yellow solid: mp 233-235° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.05 (s, 1H), 8.92 (d, J=1.0 Hz, 1H), 8.54 (d, J=5.5 Hz, 1H), 8.45 (s, 1H), 7.58 (dd, J=6.0, 1.0 Hz, 1H), 3.70 (s, 3H); MS (ESI+) m/z 238.0 (M+H).
Name
101m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[C:13]3CN(C)C[CH2:17][N:12]3[N:11]=2)[C:5](=[O:8])[NH:6][N:7]=1.N[C:21]1N=CC=CN=1.BrC1C(=O)N(C)N=C(Cl)C=1>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[CH:13][N:12]=[CH:17][N:11]=2)[C:5](=[O:8])[N:6]([CH3:21])[N:7]=1

Inputs

Step One
Name
101m
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(NN1)=O)NC1=NN2C(CN(CC2)C)=C1
Name
Quantity
450 mg
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C(N(N=C(C1)Cl)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(N(N1)C)=O)NC1=NC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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